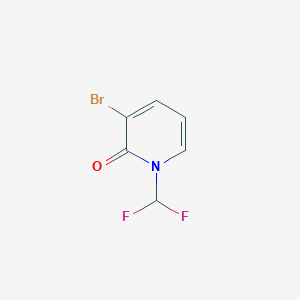

3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Description

Significance of the Difluoromethyl Group in Contemporary Organic Synthesis and Medicinal Chemistry[1],[2],[3],[4],

Bioisosteric Properties and Conformational Modulation by the -CF2H Moiety

A primary driver for the integration of the difluoromethyl group into bioactive molecules is its role as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govresearchgate.net Bioisosteres are substituents that possess similar physical or chemical properties and elicit comparable biological responses. The -CF2H group is particularly notable because, due to the electron-withdrawing nature of the two fluorine atoms, the C-H bond is polarized, allowing it to act as a weak hydrogen bond donor. researchgate.netacs.org This capacity to engage in hydrogen bonding mimics the behavior of -OH and -NH groups, which are crucial for molecular recognition at enzyme and receptor active sites.

Unlike the highly polar hydroxyl and amine groups, the -CF2H group is more lipophilic, a property often described as a "lipophilic hydrogen bond donor". acs.orgh1.co This dual character is highly advantageous in drug design, as it can enhance membrane permeability and bioavailability while preserving key binding interactions. researchgate.netrsc.org Furthermore, the difluoromethyl group is metabolically more stable than hydroxyl or thiol groups, which are susceptible to oxidation or other metabolic transformations. researchgate.netresearchgate.net

| Functional Group | Typical Role | Hydrogen Bond Acidity (A) | Lipophilicity Contribution (ΔlogP vs. -CH3) | Key Features |

|---|---|---|---|---|

| -CF2H (Difluoromethyl) | Lipophilic H-Bond Donor | 0.085 - 0.126 acs.org | -0.1 to +0.4 acs.org | Metabolically stable, modulates pKa, enhances lipophilicity vs. -OH/-NH2. researchgate.netresearchgate.net |

| -OH (Hydroxyl) | H-Bond Donor/Acceptor | ~0.37 | Highly Polar | Prone to metabolic oxidation and glucuronidation. |

| -SH (Thiol) | Weak H-Bond Donor | ~0.20 | Polar | Easily oxidized, can form disulfide bonds. |

| -NH2 (Amine) | H-Bond Donor/Acceptor | ~0.15 | Polar, Basic | Can be protonated, subject to metabolic N-dealkylation or oxidation. |

The steric and electronic properties of the -CF2H group also influence molecular conformation. The introduction of fluorine atoms can alter bond lengths, bond angles, and torsional preferences, thereby imposing conformational constraints that can lock a molecule into a bioactive shape, enhancing its binding affinity and selectivity for a specific target. researchgate.net

Strategic Integration of Fluorine for Tunable Molecular Properties in Heterocyclic Systems

The incorporation of fluorine into heterocyclic systems is a well-established strategy for optimizing drug-like properties. researchgate.net The high electronegativity of fluorine exerts a powerful inductive effect, which can significantly alter the electron distribution within a molecule. This modulation is a key tool for tuning a compound's physicochemical profile. researchgate.netnih.gov

One of the most profound effects is the modulation of the acidity or basicity (pKa) of nearby functional groups. nih.gov For instance, attaching a fluorine or a fluoroalkyl group to a heterocyclic ring can lower the pKa of a basic nitrogen atom within that ring. This adjustment can be critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, absorption, and ability to interact with its biological target.

Furthermore, fluorination impacts lipophilicity, a crucial parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the effect can be complex and position-dependent, the replacement of hydrogen with fluorine generally increases lipophilicity, which can enhance passage through biological membranes. nih.govnih.gov By carefully selecting the position and number of fluorine atoms, chemists can fine-tune a molecule's lipophilicity to achieve an optimal balance between aqueous solubility and membrane permeability. nih.gov This strategic fluorination is a key tactic in overcoming pharmacokinetic challenges during drug development. researchgate.netresearchgate.net

Overview of the Pyridin-2(1H)-one Scaffold in Synthetic Organic Chemistry

The pyridin-2(1H)-one, or 2-pyridone, ring system is a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation is given to molecular frameworks that are capable of providing ligands for more than one type of biological receptor or enzyme, demonstrating their versatility in drug discovery. The 2-pyridone core is found in numerous natural products and has been incorporated into a vast array of synthetic compounds exhibiting a broad spectrum of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The synthetic utility of the 2-pyridone scaffold is equally significant. researchgate.net It serves as a versatile building block for the construction of more complex heterocyclic systems. The presence of both amide and conjugated ene functionalities allows for a wide range of chemical transformations. The ring nitrogen and carbon atoms can be functionalized through various reactions, enabling the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize biological activity. nih.gov The development of efficient synthetic routes to access diverse 2-pyridone derivatives continues to be an active area of research, underscoring its importance to organic and medicinal chemistry. nih.govresearchgate.net

Positioning of 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one within Fluorinated Heterocyclic Research

The compound This compound represents a highly strategic molecule designed at the confluence of several key areas of modern chemical synthesis. Its structure is a deliberate combination of three synthetically and medicinally important components: the biologically relevant pyridin-2(1H)-one scaffold, the property-modulating N-difluoromethyl group, and a synthetically versatile bromine atom.

While extensive research has focused on the synthesis of N-difluoromethylated pyridones and their derivatives, the specific 3-bromo substituted variant is best understood as a valuable synthetic intermediate or building block. rsc.orgnih.gov The bromine atom at the 3-position of the pyridone ring is not merely a substituent but a chemical handle for extensive molecular diversification. Halogenated heterocycles are crucial precursors in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netmdpi.com

Therefore, This compound is positioned as an ideal starting material for generating large libraries of novel compounds. Chemists can utilize the bromo-substituent to introduce a wide array of aryl, alkyl, alkyne, or amine groups at the 3-position. This allows for a systematic exploration of the chemical space around the N-difluoromethylated pyridin-2-one core. The objective is to combine the inherent biological potential of the pyridone ring and the favorable pharmacokinetic properties imparted by the N-CF2H group with new functionalities that can enhance potency and selectivity for specific biological targets. This positions the compound as a key enabler in the discovery of next-generation fluorinated heterocyclic drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(difluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10(5(4)11)6(8)9/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZMVLBYVKPAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Bromo 1 Difluoromethyl Pyridin 2 1h One

N-Difluoromethylation Methodologies for Pyridin-2(1H)-one Cores

The incorporation of a difluoromethyl (-CF2H) group into organic molecules can significantly alter their physicochemical and biological properties. For pyridin-2(1H)-one cores, N-difluoromethylation is a key transformation. Various methodologies have been developed, which can be broadly categorized into those utilizing difluorocarbene precursors and those employing direct N-alkylation with advanced difluoromethylating reagents.

Utilization of Difluorocarbene Precursors in N-Difluoromethylation

Difluorocarbene (:CF2) is a highly reactive intermediate that can be effectively trapped by the nitrogen atom of pyridin-2(1H)-ones to form the desired N-CF2H bond. The generation of difluorocarbene can be achieved through both transition-metal-free and metal-mediated pathways.

Transition-metal-free methods for N-difluoromethylation offer the advantages of avoiding metal contamination in the final product and often employing more environmentally benign reagents. A common strategy involves the use of reagents that can generate difluorocarbene upon thermal or base-induced decomposition. For instance, (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) has been utilized as a difluorocarbene precursor for the N-difluoromethylation of 2-pyridones. researchgate.net The chemoselectivity of this reaction, favoring either N- or O-difluoromethylation, can be controlled by the choice of base, solvent, and temperature. acs.org Hard bases like potassium tert-butoxide tend to promote N-difluoromethylation. researchgate.net

Another notable transition-metal-free approach employs ethyl bromodifluoroacetate (BrCF2COOEt) as a difluoromethylating agent. nih.govrsc.org This method is advantageous due to the reagent's affordability, safety, and commercial availability. researchgate.net The reaction proceeds in a transition-metal-free environment and provides N-difluoromethylated pyridinium (B92312) salts in moderate to good yields. nih.govrsc.org

| Reagent/System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| TMSCF2Br | t-BuOK | THF | -78 to 25 | Varies | researchgate.netacs.org |

| BrCF2COOEt | K2CO3 | Acetonitrile | 60 | 40-83 | nih.govrsc.org |

| ClCF2COONa | 18-crown-6 | Acetonitrile | Reflux | Moderate | nih.gov |

This table presents a selection of transition-metal-free N-difluoromethylation methods. Yields are approximate and can vary based on the specific substrate and reaction conditions.

Metal-mediated approaches can offer alternative reaction pathways and sometimes improved efficiency or selectivity. While less common for N-difluoromethylation of pyridinones compared to other substrates, certain metal-based systems have been explored. For example, the use of CF2Br2 in the presence of activated copper, followed by hydrogenation, has been described for the N-difluoromethylation of 4-(dimethylamino)pyridine (DMAP), a pyridine (B92270) derivative. rsc.org However, the use of ozone-depleting reagents like CF2Br2 is a significant drawback. rsc.org

More contemporary metal-mediated methods often involve photocatalytic or thermal processes, although their specific application to pyridin-2(1H)-one for the synthesis of the target compound is not extensively detailed in the provided context. rsc.org

Direct N-Alkylation with Advanced Difluoromethylating Reagents

Direct N-alkylation strategies involve the use of reagents that can directly transfer a difluoromethyl group to the nitrogen atom without proceeding through a free difluorocarbene intermediate.

A novel and direct synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has been developed. researchgate.netfigshare.comnih.gov This protocol operates under mild reaction conditions and is compatible with a wide array of functional groups. researchgate.netfigshare.comnih.gov

The mechanism of N-difluoromethylation can vary depending on the reagents and conditions employed. In the case of ethyl bromodifluoroacetate, experimental evidence supports a direct nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the reagent. rsc.org This is followed by an in situ hydrolysis of the resulting ester and subsequent decarboxylation to yield the N-difluoromethylated product. nih.govrsc.orgrsc.org This pathway is distinct from one involving the generation of a difluorocarbene intermediate. rsc.org The formation of N-difluoromethylpyridinium salts has been identified as a key intermediate step in this conversion process. researchgate.netfigshare.comnih.gov The steric and electronic properties of substituents on the pyridine ring can significantly influence the reaction's efficiency and the nature of the final product. rsc.org

Regioselective Bromination of the Pyridin-2(1H)-one Ring

The introduction of a bromine atom at the C3 position of the N-difluoromethylated pyridin-2(1H)-one is a crucial step in the synthesis of the target molecule. Achieving high regioselectivity is paramount to avoid the formation of undesired isomers.

The direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. However, various methods have been developed to achieve regioselective bromination. One approach involves a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily transforms the pyridine into a more reactive alkene intermediate, known as a Zincke imine, which can then undergo highly regioselective halogenation under mild conditions. chemrxiv.org

Pre-functionalization Strategies for Directed Bromination

The regioselective introduction of a bromine atom at the C3-position of the pyridin-2-one core is a critical step in the synthesis of the target molecule. Pre-functionalization strategies involve the installation of a directing group on a pyridin-2-one precursor to ensure the desired regioselectivity during the bromination step. While direct bromination of pyridin-2-one itself typically yields a mixture of 3-bromo and 5-bromo isomers, the presence of a directing group can overcome this lack of selectivity.

One common approach involves the use of a removable activating group at a specific position to electronically or sterically favor bromination at the adjacent C3-position. For instance, the introduction of a carboxylic acid or ester group at the C4-position can influence the electron density of the ring and direct electrophilic attack to C3. Subsequent removal of this directing group via decarboxylation affords the desired 3-brominated intermediate.

Another strategy employs a protecting group on the nitrogen atom that can also direct the bromination. While the difluoromethyl group is ultimately desired, a more sterically bulky or electronically distinct protecting group could be used initially to control the regiochemistry of bromination, followed by a deprotection and subsequent N-difluoromethylation step. The choice of directing group is crucial and must be compatible with the planned bromination conditions and easily removable without affecting the pyridinone core.

| Strategy | Directing Group Example | Position of Directing Group | Rationale |

| Electronic Direction | Carboxylic Acid (-COOH) | C4 | Electron-withdrawing nature deactivates the C5 position towards electrophilic attack. |

| Steric Hindrance | tert-Butyldimethylsilyl (TBDMS) | N1 | A bulky group on the nitrogen can sterically block the C6 and potentially the C5 position, favoring attack at C3. |

| Chelation Control | Hydroxyethyl (-CH2CH2OH) | N1 | The hydroxyl group can coordinate with a metal-based brominating agent, delivering it to the proximate C3 position. |

Post-Difluoromethylation Bromination Methodologies

The N-difluoromethyl group is known to be electron-withdrawing, which can deactivate the pyridinone ring towards electrophilic substitution. However, the precise influence on the regioselectivity of bromination is not extensively documented for this specific system. It is plausible that the deactivating nature of the CHF2 group could lead to a different isomeric distribution compared to an N-alkylated or unprotected pyridin-2-one.

Common brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid could be employed. The reaction conditions, including solvent, temperature, and the presence of a catalyst, would need to be carefully optimized to achieve a high yield and selectivity for the desired 3-bromo isomer. A potential challenge in this approach is the possibility of side reactions, such as bromination at other positions or decomposition of the starting material under harsh conditions.

| Brominating Agent | Typical Conditions | Potential Advantages | Potential Challenges |

| N-Bromosuccinimide (NBS) | AIBN (initiator), CCl4, reflux | Mild conditions, good for allylic/benzylic bromination, can be selective. | Radical mechanism may lead to complex product mixtures. |

| Bromine (Br2) | Acetic acid or other polar solvents | Readily available, powerful electrophile. | Can be harsh, may require a catalyst for deactivated rings, potential for over-bromination. |

| Pyridinium Tribromide | Tetrahydrofuran (THF) | Solid reagent, easier to handle than liquid bromine. | Reactivity can be lower than Br2. |

Integrated Synthetic Pathways Towards 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

The efficient synthesis of the target compound relies on the strategic integration of the key bond-forming reactions into a coherent pathway. Both convergent and divergent synthetic designs can be considered, each with its own advantages and disadvantages, particularly when considering process development and scale-up.

Convergent and Divergent Synthetic Route Design

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of final products. In this context, 1-(difluoromethyl)pyridin-2(1H)-one could serve as a key intermediate. From this common precursor, a range of functionalization reactions, including bromination, could be performed to generate a library of substituted pyridinones. This strategy is particularly useful for exploring structure-activity relationships in drug discovery programs.

Practical Considerations for Process Development and Scale-Up

Transitioning a synthetic route from the laboratory to a larger scale production requires careful consideration of several practical factors to ensure safety, efficiency, and cost-effectiveness.

Reaction Conditions and Safety: The reaction conditions must be amenable to a manufacturing environment. Extremely high or low temperatures, high pressures, or the use of highly toxic or explosive reagents should be avoided if possible. A thorough safety assessment of each step is crucial. For example, bromination reactions can be highly exothermic and may release corrosive hydrogen bromide gas, requiring specialized equipment and handling procedures.

Purification and Waste Management: The purification of intermediates and the final product must be efficient and scalable. Chromatographic purifications, while common in the lab, are often not practical for large-scale production. Crystallization or distillation are preferred methods. The generation of waste streams must also be minimized, and any waste produced must be handled and disposed of in an environmentally responsible manner.

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 1 Difluoromethyl Pyridin 2 1h One

Reactivity of the Bromo Substituent

The bromine atom attached to the C-3 position of the pyridin-2(1H)-one ring is a key site for functionalization. Its reactivity is influenced by the electronic properties of the heterocyclic ring, making it susceptible to both nucleophilic displacement and participation in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Aromatic rings, particularly those in electron-deficient heterocyclic systems like pyridines, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, a nucleophile attacks the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com For this reaction to be favorable, the ring must be activated by electron-withdrawing groups, which stabilize the anionic intermediate. masterorganicchemistry.com

Advanced Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck) for Derivatization

The bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds. These reactions allow for the introduction of a wide array of substituents at the C-3 position, significantly increasing molecular complexity.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly effective for synthesizing alkynyl-substituted pyridines and related heterocycles. semanticscholar.orgresearchgate.netscirp.org The general mechanism involves a palladium cycle and a copper cycle, leading to the formation of a new C(sp²)-C(sp) bond. wikipedia.org The reaction is tolerant of many functional groups and proceeds under mild conditions. scirp.org Bromo-pyridines are common substrates for this transformation. semanticscholar.orgsoton.ac.uk

| Entry | Aryl Halide Substrate (Example) | Alkyne | Catalyst / Conditions | Product | Yield | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C | 2-Amino-3-(phenylethynyl)pyridine | 95% | scirp.org |

| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI, THF/Et₃N, rt | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | High | soton.ac.uk |

Suzuki Coupling: The Suzuki–Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or boronic ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is one of the most versatile methods for synthesizing biaryl compounds and has been widely applied to functionalize heterocyclic scaffolds. nih.govnih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The reactivity of the halide partner typically follows the order I > OTf > Br >> Cl. wikipedia.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a powerful method for vinylation of aryl and heteroaryl halides. mdpi.com The mechanism involves oxidative addition of the halide to Pd(0), followed by alkene insertion into the palladium-carbon bond, and finally β-hydride elimination to release the substituted alkene product. wikipedia.orgyoutube.com Aryl bromides are effective substrates, making this reaction applicable for the derivatization of 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one. nih.gov

Transformations Involving the Difluoromethyl Group

The N-difluoromethyl (-CF₂H) group is a significant functionality in medicinal chemistry, often serving as a lipophilic bioisostere of hydroxyl, thiol, or amine groups due to its ability to act as a hydrogen bond donor. nih.govrsc.orgnih.gov While generally stable, this group can participate in specific chemical transformations.

Selective Hydrodefluorination Pathways

Although the C-F bond is strong, selective hydrodefluorination (replacement of a fluorine atom with hydrogen) can be achieved under specific reductive conditions. Recent research has demonstrated that N-difluoromethylated heterocycles can undergo a hydrodefluorinative reduction in a single step to produce the corresponding N-methylated compounds. nih.gov This transformation provides a direct pathway to convert the N-CF₂H moiety into a N-CH₃ group, which is a valuable functional group interconversion in the context of drug discovery and molecular editing.

Modifications and Functional Group Interconversions of the -CF₂H Moiety

The direct chemical modification of the N-CF₂H group is challenging due to its stability. However, its reactivity can be modulated. The formation of N-difluoromethylpyridinium salts has been identified as a key strategy to activate the system for further reactions. researchgate.netfigshare.com These pyridinium (B92312) intermediates are more susceptible to nucleophilic attack on the pyridone ring.

The conversion of one functional group into another is a cornerstone of organic synthesis. ub.eduimperial.ac.ukvanderbilt.edu For the N-CF₂H group, the most notable interconversion is the aforementioned hydrodefluorination to an N-methyl group. nih.gov The introduction of the N-CF₂H group itself onto a pyridinone nitrogen is a key transformation, often accomplished using reagents like chlorodifluoromethane (B1668795) or ethyl bromodifluoroacetate. rsc.orgresearchgate.net The strategic placement of the N-CF₂H group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net

Electrophilic and Radical Reactivity on the Pyridin-2(1H)-one Ring

The pyridin-2(1H)-one ring possesses a distinct reactivity profile compared to its aromatic analogue, pyridine (B92270). While pyridine is highly deactivated towards electrophilic attack, the pyridinone system is more electron-rich and behaves more like an activated benzene (B151609) derivative.

Electrophilic Reactivity: Pyridine undergoes electrophilic aromatic substitution only under harsh conditions, with substitution occurring primarily at the C-3 (meta) position. quimicaorganica.orgyoutube.com This is due to the deactivating effect of the electronegative nitrogen, which withdraws electron density from the ring and destabilizes the cationic intermediates formed during attack at the C-2 or C-4 positions. youtube.comyoutube.com

In contrast, the pyridin-2(1H)-one ring is more susceptible to electrophilic attack. The nitrogen atom can donate its lone pair of electrons into the ring, and the system has significant enamide character, which activates the ring for substitution. Electrophilic attack typically occurs at the C-3 and C-5 positions, which are ortho and para to the electron-donating nitrogen atom (in its amide resonance form). In this compound, the C-3 position is already substituted. Therefore, further electrophilic substitution would be expected to occur at the C-5 position.

Radical Reactivity: Radical reactions offer an alternative pathway for functionalizing heterocyclic rings, often with different regioselectivity compared to ionic reactions. rsc.org Radical additions to pyridine and its derivatives are known to occur, with a preference for attack at the C-2 position. researchgate.netresearchgate.net The field of radical difluoromethylation of heterocycles has also seen significant advances. nih.gov For the pyridin-2(1H)-one ring in this compound, radical attack could potentially occur at various positions, depending on the nature of the radical and the reaction conditions. The study of radical reactions on substituted pyridinone systems is an area of ongoing research, providing potential routes to novel derivatives that are not accessible through traditional ionic chemistry. researchgate.net

C-H Functionalization Reactions and Regioselectivity

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic compounds. nih.gov For this compound, the pyridinone ring possesses three potentially reactive C-H bonds at the C-4, C-5, and C-6 positions. The regioselectivity of any C-H functionalization reaction on this substrate would be heavily influenced by the electronic effects of the substituents.

The N-difluoromethyl group is a significant addition to the pyridine ring, known to influence the biological and physiological activity of compounds by increasing lipophilicity and metabolic stability. nih.gov The difluoromethyl group (CF2H) can also act as a bioisostere for alcohol, thiol, and amine moieties due to its acidic proton, which can participate in hydrogen bonding. nih.gov

Research into the direct C-H difluoromethylation of pyridines has highlighted methods to control regioselectivity, particularly for meta- and para-substitution. researchgate.netdntb.gov.ua While direct experimental data on the C-H functionalization of this compound is not available, the principles from related systems can provide insight into its expected reactivity. For instance, methods have been developed for the site-switchable C-H difluoromethylation of pyridines by using oxazino pyridine intermediates for meta-functionalization and pyridinium salts for para-functionalization under acidic conditions. researchgate.netdntb.gov.ua

The regioselectivity of a hypothetical C-H functionalization reaction on this compound would be a complex outcome of these electronic influences. The table below summarizes the expected electronic environment at each C-H position, which would dictate the likely site of attack for different types of reagents.

| Position | Electronic Environment | Expected Reactivity |

| C-4 | Influenced by the adjacent electron-withdrawing bromine and the carbonyl group. | Likely susceptible to nucleophilic or radical attack. |

| C-5 | Less sterically hindered and electronically influenced by the carbonyl and N-difluoromethyl groups. | A potential site for functionalization, depending on the reaction mechanism. |

| C-6 | Adjacent to the nitrogen atom and influenced by the N-difluoromethyl group. | Reactivity would be modulated by the nitrogen's ability to stabilize intermediates. |

Oxidation and Reduction Chemistry of the Heterocyclic System

The heterocyclic system of this compound is subject to both oxidation and reduction reactions, which can lead to a variety of transformed products. The pyridinone core, with its conjugated double bonds and carbonyl group, is the primary site for these transformations.

Oxidation: The pyridin-2(1H)-one ring is relatively electron-rich compared to pyridine itself, which could make it susceptible to oxidative degradation under harsh conditions. However, selective oxidation reactions are also possible. For instance, epoxidation of the double bonds could occur, leading to highly reactive intermediates that could undergo further rearrangements or nucleophilic attack. The presence of the electron-withdrawing bromo and difluoromethyl groups would likely make the ring more resistant to oxidation compared to unsubstituted pyridin-2(1H)-one.

Reduction: The reduction of the pyridin-2(1H)-one system can proceed through several pathways. The carbonyl group can be reduced to a hydroxyl group, leading to a pyridinol derivative. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could potentially effect this transformation, although the reactivity would be influenced by the other ring substituents.

Furthermore, the conjugated double bonds within the ring can also be reduced. Complete saturation of the ring would lead to a piperidinone derivative. The regioselectivity of partial reduction would depend on the specific reagents and conditions employed. Theoretical studies on the one-electron reduction and oxidation potentials of N-heterocyclic compounds can provide a framework for predicting the ease of these processes. researchgate.net

The table below outlines potential reduction products of this compound and the hypothetical conditions for their formation.

| Reaction Type | Reagent/Condition | Potential Product |

| Carbonyl Reduction | NaBH4, MeOH | 3-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-ol |

| Ring Hydrogenation (Partial) | H2, Pd/C (controlled) | 3-Bromo-1-(difluoromethyl)tetrahydropyridin-2(1H)-one |

| Ring Hydrogenation (Full) | H2, PtO2 (high pressure) | 3-Bromo-1-(difluoromethyl)piperidin-2-one |

Structural Characterization Techniques for 3 Bromo 1 Difluoromethyl Pyridin 2 1h One in Research

Advanced Spectroscopic Methods for Elucidating Molecular Architecture

Spectroscopic techniques are fundamental to the characterization of novel chemical entities. By interacting with molecules on different energetic levels, these methods provide detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring and the difluoromethyl group. The three aromatic protons on the pyridinone ring will appear as multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the bromine atom and the carbonyl group. The single proton of the difluoromethyl (-CHF₂) group is anticipated to appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms. rsc.org

¹³C NMR: The ¹³C NMR spectrum would reveal six distinct carbon signals corresponding to the six carbon atoms in the molecule. The carbon of the carbonyl group (C=O) is expected to resonate at a low field (downfield). The carbons of the pyridinone ring will appear in the aromatic region, with their shifts influenced by the bromo and nitrogen substituents. The carbon of the difluoromethyl group will be identifiable by its coupling to the two fluorine atoms, appearing as a triplet in the proton-decoupled spectrum. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is an essential characterization tool. thermofisher.com It is highly sensitive and offers a wide range of chemical shifts, making it excellent for identifying fluorine-containing moieties. wikipedia.org For this compound, the two equivalent fluorine atoms of the -CHF₂ group are expected to produce a single signal. This signal would appear as a doublet due to coupling with the single geminal proton. rsc.org

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| ¹H | H-4, H-5, H-6 | ~6.0 - 8.0 | m (multiplet) | - |

| ¹H | N-CH F₂ | ~7.0 - 8.5 | t (triplet) | ²JH-F ≈ 50-60 Hz |

| ¹³C | C =O | ~155 - 165 | s (singlet) | - |

| ¹³C | C -Br | ~100 - 115 | s (singlet) | - |

| ¹³C | Ring CH | ~110 - 150 | s (singlet) | - |

| ¹³C | N-C HF₂ | ~110 - 120 | t (triplet) | ¹JC-F ≈ 230-250 Hz |

| ¹⁹F | N-CHF ₂ | ~ -90 to -130 | d (doublet) | ²JF-H ≈ 50-60 Hz |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental formula. nih.gov For the molecular formula C₆H₄BrF₂NO, the theoretical monoisotopic mass can be calculated. HRMS analysis of the compound would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity. uni.lu The technique can also reveal the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), further confirming the presence of a single bromine atom in the structure.

Interactive Table: Predicted HRMS Data for C₆H₄BrF₂NO

| Ion Type | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₆H₅BrF₂NO⁺ | 223.9517 |

| [M+Na]⁺ | C₆H₄BrF₂NNaO⁺ | 245.9336 |

| [M-H]⁻ | C₆H₃BrF₂NO⁻ | 221.9371 |

Note: Calculated m/z values are for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). uni.lu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, IR spectroscopy would be expected to show strong absorption bands corresponding to the C=O (amide carbonyl) stretch, C=C stretches of the pyridinone ring, and C-F stretches of the difluoromethyl group. Raman spectroscopy, being complementary, would also be sensitive to the vibrations of the aromatic ring system.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amide Carbonyl | C=O stretch | 1650 - 1700 |

| Pyridinone Ring | C=C stretch | 1550 - 1620 |

| Pyridinone Ring | C-N stretch | 1250 - 1350 |

| Difluoromethyl | C-F stretch | 1000 - 1150 |

| Bromoalkene | C-Br stretch | 500 - 650 |

X-ray Crystallography for Three-Dimensional Structural Confirmation

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, confirming the molecular connectivity and providing accurate data on bond lengths, bond angles, and torsional angles. growingscience.com For this compound, an X-ray crystal structure would unequivocally confirm the position of the bromine atom at the C3 position and the difluoromethyl group on the nitrogen atom. Furthermore, it would reveal details about the planarity of the pyridinone ring and any intermolecular interactions, such as hydrogen bonding or stacking, that govern the crystal packing. mdpi.com

Chromatographic Methods for Purity and Isomer Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized compound. uni.lu A typical method would involve reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This method is also crucial for separating the target molecule from any unreacted starting materials, byproducts, or potential positional isomers that may have formed during synthesis. Coupling HPLC with a diode-array detector (DAD) allows for the acquisition of UV-Vis spectra, which can help in peak identification and purity assessment. srce.hr

Theoretical and Computational Investigations of 3 Bromo 1 Difluoromethyl Pyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one at the molecular level. These methods allow for the detailed examination of electronic properties and the prediction of chemical reactivity.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine its optimized molecular geometry. researchgate.net These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

The presence of the bromine atom and the difluoromethyl group is expected to significantly influence the electronic distribution within the pyridinone ring. The bromine atom, being an electron-withdrawing group, would likely affect the aromaticity and electron density of the ring. The difluoromethyl group, with its strong inductive effect, would also play a crucial role in modulating the electronic properties. DFT studies on similar substituted pyridinone derivatives have shown that substituents can significantly alter the geometry and electronic landscape of the molecule. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.22 Å |

| N-C(difluoromethyl) Bond Length | ~1.45 Å |

Note: The values in this table are estimations based on typical bond lengths and the expected planarity of the pyridinone ring and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The energy and distribution of these orbitals dictate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the pyridinone ring, particularly on the oxygen and nitrogen atoms and the π-system of the ring. The LUMO, conversely, is likely to be distributed over the electron-deficient centers, potentially including the carbon atom of the carbonyl group and the carbon atoms attached to the bromine and difluoromethyl groups.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

Note: These energy ranges are estimations based on computational studies of similar halogenated and N-substituted heterocyclic compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. wolfram.comuni-muenchen.dereadthedocs.io The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com

For this compound, the MEP map is expected to show negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack. The fluorine atoms of the difluoromethyl group will also exhibit negative potential. Conversely, positive potential (typically colored blue) is anticipated around the hydrogen atoms and potentially in the vicinity of the bromine atom, indicating regions that are attractive to nucleophiles. researchgate.net The MEP map can provide insights into intermolecular interactions, such as hydrogen bonding. mdpi.com

Ab initio and semi-empirical methods are employed to study reaction mechanisms by calculating the energies of reactants, transition states, and products. rsc.org For this compound, these methods could be used to investigate various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the difluoromethyl group.

For instance, the tautomerization between the pyridin-2(1H)-one and its 2-hydroxypyridine (B17775) form is a classic example of a reaction that can be studied using these methods. dntb.gov.ua While the pyridinone form is generally more stable, computational studies can elucidate the energy barrier for this transformation. Mechanistic studies on the reactions of pyridinone derivatives have provided valuable insights into their chemical behavior. aun.edu.eg

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization[20],[17],[18],

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations provide a means to study the conformational flexibility and dynamic behavior of molecules over time. While this compound is a relatively rigid molecule, MD simulations can reveal subtle conformational changes, such as the rotation of the difluoromethyl group.

By simulating the molecule's movement in a given environment (e.g., in a solvent or in a crystal lattice), MD can provide information on the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. MD simulations have been used to explore the binding modes of various heterocyclic compounds. acs.org

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is determined by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. researchgate.netnih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.

For this compound, Hirshfeld surface analysis would likely reveal the importance of several types of interactions in its crystal packing. These would include:

Hydrogen bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

Halogen bonding: The bromine atom can participate in halogen bonds with other electronegative atoms.

Dipole-dipole interactions: Due to the polar nature of the C=O, C-Br, and C-F bonds.

π-π stacking: Interactions between the aromatic pyridinone rings.

Studies on similar brominated heterocyclic compounds have shown that H···H, C···H/H···C, and Br···H/H···Br interactions are significant contributors to the crystal packing. nih.govnih.gov The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of these interactions.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | 30 - 40 |

| C···H/H···C | 15 - 25 |

| Br···H/H···Br | 10 - 20 |

| O···H/H···O | 5 - 15 |

| F···H/H···F | 5 - 10 |

Note: These percentages are estimations based on Hirshfeld surface analyses of structurally related brominated and fluorinated organic molecules and are for illustrative purposes.

Computational Studies on Reactivity and Selectivity

Theoretical and computational chemistry have become indispensable tools for elucidating the reactivity and selectivity of complex organic molecules. In the case of this compound, computational studies, primarily employing Density Functional Theory (DFT), provide deep insights into its electronic structure and how this governs its behavior in chemical reactions. These investigations help predict the most likely sites for nucleophilic and electrophilic attack, understand the regioselectivity of its reactions, and rationalize experimentally observed outcomes.

Molecular Electrostatic Potential (MEP) maps are another powerful tool. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. scirp.org For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and potentially on the pyridine (B92270) ring's nitrogen (depending on its delocalization), indicating sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and the difluoromethyl group.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (S), and the electrophilicity index (ω). scirp.org Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to change in its electron distribution. The electrophilicity index quantifies the energy stabilization when the molecule accepts additional electronic charge from the environment.

The following table illustrates the typical global reactivity descriptors that would be calculated for this compound and what they signify.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = (EHOMO + ELUMO) / 2 | Quantifies the electrophilic character of a molecule. |

To predict the regioselectivity of reactions such as electrophilic aromatic substitution, computational models can be used to calculate the energies of the possible intermediates (e.g., Wheland intermediates or σ-complexes). nih.gov For this compound, an incoming electrophile could attack various positions on the pyridinone ring. By calculating the relative energies of the transition states and intermediates for each possible substitution pattern, the most favorable reaction pathway can be identified. nih.gov The position that leads to the most stable intermediate is generally the preferred site of reaction.

For instance, in an electrophilic aromatic bromination reaction, theoretical calculations can distinguish the positional selectivity between ortho and para positions by comparing the total electronic energies of the transition states leading to the different isomers. researchgate.net The lower the energy of the transition state, the faster the reaction and the more favored the product.

The following interactive table provides a hypothetical comparison of activation energies for electrophilic substitution at different positions of the pyridinone ring, as would be determined by computational studies.

| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C4-position | 15.2 | |

| C5-position | 12.8 | Yes |

| C6-position | 18.5 |

Note: The data in this table is illustrative and intended to demonstrate the type of results obtained from computational studies.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study the delocalization of electron density and hyperconjugative interactions within the molecule, providing a more detailed picture of the electronic factors influencing reactivity. ijcce.ac.ir These computational approaches, when combined, offer a comprehensive understanding of the chemical behavior of this compound, guiding synthetic efforts and the rational design of new reactions.

Synthesis and Academic Exploration of Derivatives and Analogues of 3 Bromo 1 Difluoromethyl Pyridin 2 1h One

Strategic Modifications at the Bromo Position

The bromine atom at the C3-position of the pyridinone ring is a prime site for introducing molecular diversity. Its utility as a synthetic handle, particularly in transition-metal-catalyzed reactions, allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Diversification via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides, and the 3-bromo-pyridin-2(1H)-one core is a competent substrate for such transformations. youtube.com These reactions enable the direct linkage of the pyridinone scaffold to a wide array of organic fragments, including aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely employed method for this purpose. For instance, the reaction of a brominated pyridinone with various arylboronic acids under palladium catalysis can yield 3-aryl-pyridin-2(1H)-one derivatives. acs.org The efficiency and functional group tolerance of this reaction allow for the introduction of electronically diverse aromatic rings. Similarly, other palladium-catalyzed reactions like the Stille coupling (using organotin reagents) and Heck coupling (with alkenes) can be utilized to further expand the chemical space around the pyridinone core. youtube.commdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. mdpi.commdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Pyridine Scaffolds

| Coupling Partners | Catalyst/Ligand | Conditions | Product Type | Reference |

| 3-Bromo-pyridin-2-one & Arylboronic acid | SPhos-Pd precursor | KᵗBuO, Toluene:THF, 90 °C | 3-Aryl-pyridin-2-one | acs.org |

| Bromo-pyridine & Diarylzinc | Pd(dba)₂ / PCy₃ | 100 °C | Aryl-pyridine | mdpi.com |

| Bromo-pyridine & Aryltriarylbismuth | Pd(OAc)₂ / PPh₃ | K₂CO₃, Toluene, 110 °C | Aryl-pyridine | researchgate.net |

Introduction of Diverse Chemical Scaffolds

Beyond standard cross-coupling reactions, the bromo position facilitates the introduction of more complex and diverse chemical scaffolds. This allows for the construction of molecules with varied three-dimensional shapes and functionalities. For example, functionalized aryl and heteroaryl groups can be installed to explore structure-activity relationships in medicinal chemistry contexts. The synthesis of 2'-iodobiaryl-2-carbonitriles has been achieved through metal-free directed ortho C-H iodination, showcasing methods to build complex biaryl systems that could be adapted for pyridinone functionalization.

Alterations of the N-Difluoromethyl Moiety

The N-difluoromethyl (-CF₂H) group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability. nih.govresearchgate.net Its ability to act as a lipophilic hydrogen bond donor makes it a unique bioisostere for hydroxyl, thiol, or amine groups. nih.govresearchgate.net Consequently, the synthesis of analogues with different fluoroalkyl substituents is an area of active investigation.

Preparation of Analogues with Varied Fluoroalkyl Substituents (e.g., -CF₃, -CH₂F)

The synthesis of N-fluoroalkylated pyridinones can be approached by building the pyridyl subunit around a pre-existing fluoroalkyl group or through the late-stage introduction of the moiety. nih.govresearchgate.net A scalable de novo synthesis of difluoromethyl pyridines from inexpensive materials has been reported, which allows for a diverse range of substitution patterns. nih.govresearchgate.net Alternatively, methods for the direct N-difluoromethylation of pyridines and related heterocycles have been developed using reagents like ethyl bromodifluoroacetate. researchgate.net

Analogues bearing other fluoroalkyl groups, such as the trifluoromethyl (-CF₃) or monofluoromethyl (-CH₂F) group, are also of significant interest. For instance, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed, demonstrating a method for creating N-fluoroalkylated heterocyclic systems. rsc.org This suggests that similar strategies could be applied to synthesize a variety of N-fluoroalkyl pyridinones.

Table 2: Methods for N-Fluoroalkylation of Heterocycles

| Substrate | Reagent | Method | Fluoroalkyl Group | Reference |

| Pyridine (B92270) | Ethyl bromodifluoroacetate | Two-step (N-alkylation, decarboxylation) | -CF₂H | researchgate.net |

| Pyridine | Zn(SO₂CF₂H)₂ | Minisci-type radical reaction | -CF₂H | nih.gov |

| N-Aryl-1,2,3-triazole | (Fluoroalkyl source) | Microwave-assisted decomposition/cyclization | -CF₂H, -CF₃ | rsc.org |

Stereoselective Synthesis of Chiral Fluorinated Analogues

The introduction of chirality into fluorinated molecules is a key strategy in drug discovery. Asymmetric synthesis of chiral α-fluoro-imides has been achieved through the highly π-facial selective and regioselective fluorination of chiral enamides using electrophilic fluorine sources like Selectfluor™. nih.gov This approach, which generates a fluorinated stereogenic carbon center, provides a pathway to optically enriched α-fluoro-ketones and related structures. nih.gov

Catalytic asymmetric fluorination represents another powerful tool. acs.org Chiral transition metal complexes can catalyze the enantioselective fluorination of substrates like β-ketoesters and oxindoles, yielding products with high enantiomeric excess. acs.org Such methodologies could potentially be adapted for the stereoselective synthesis of pyridin-2(1H)-one analogues bearing chiral fluorinated substituents on the nitrogen atom or elsewhere on the molecule. mdpi.com

Functionalization and Derivatization of the Pyridin-2(1H)-one Ring

Modifying the pyridin-2(1H)-one ring itself, at positions other than C3 or N1, provides another layer of diversification. The electronic nature of the pyridone ring allows for various chemical transformations, including C-H functionalization and cycloaddition reactions. mdpi.com

Direct C-H functionalization is an efficient strategy that avoids the need for pre-functionalized substrates. researchgate.net For example, rhodium(III)-catalyzed C-H activation has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While the aromaticity of the pyridone ring can render it somewhat inert, specific catalytic systems can enable site-selective arylation or alkylation at positions such as C5. mdpi.com Ring-forming reactions, such as the rhodium carbenoid-induced ring expansion of isoxazoles, offer a conceptually different approach to constructing highly functionalized pyridine cores. nih.gov This method proceeds through rearrangement and oxidation to furnish the final pyridine product. nih.gov Nitration of related chromone (B188151) systems has also been shown to proceed with high regioselectivity, suggesting that electrophilic substitution could be a viable strategy for functionalizing the benzenoid portion of fused pyridinone systems. mdpi.com

Introduction of Additional Substituents on the Aromatic Core

The bromine atom at the C3 position of the 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one ring is a key functional handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical industry for their reliability, mild reaction conditions, and tolerance of various functional groups. nobelprize.org

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic acid pinacol (B44631) ester. This method is highly versatile for introducing aryl or heteroaryl substituents. A representative reaction involves treating a 3-bromo-pyridinone derivative with an indole-4-boronic acid pinacol ester in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base (e.g., Na₂CO₃) in a solvent such as 1,4-dioxane (B91453) to yield the 3-indolyl-pyridinone product. nih.gov

Another powerful palladium-catalyzed method is the Sonogashira coupling, which is used to introduce alkyne functionalities. This reaction couples the 3-bromo-pyridinone with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method has been successfully applied to 2-amino-3-bromopyridines, demonstrating high yields for couplings with various aryl acetylenes and alkyl acetylenes like 1-decyne. researchgate.net

Furthermore, carbon-nitrogen bond formation can be achieved through palladium-catalyzed C,N-cross coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of primary and secondary amines at the C3 position. Studies on 3-halo-2-aminopyridines have shown that specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) in combination with a strong base like LiHMDS facilitate the coupling of unprotected aminopyridines with a range of amines. nih.gov These established methodologies for related scaffolds are directly applicable to this compound, enabling the synthesis of a diverse library of C3-substituted derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Substituent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | Aryl/Heteroaryl | nih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Alkynyl | researchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | RuPhos-Pd Precatalyst / LiHMDS | Amino | nih.gov |

Annulation Strategies for Fused Polycyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for increasing molecular complexity and exploring novel chemical space. Starting from this compound, various annulation strategies can be envisioned to construct fused polycyclic systems, which are common motifs in biologically active compounds.

One prominent strategy involves a tandem palladium-catalyzed reaction sequence. For example, an initial intermolecular C-N coupling to introduce a suitably functionalized aryl amine at the C3 position can be followed by an intramolecular C-H activation or a second C-N coupling to form a new heterocyclic ring. This approach has been used to synthesize α-carbolines (pyrido[2,3-b]indoles) from 3-bromo-2-aminopyridines and aryl iodides. nih.gov The initial N-arylation is followed by an intramolecular cyclization to construct the fused indole (B1671886) system. nih.gov

Another approach is the construction of pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov This can be achieved by reacting a functionalized pyridine precursor with reagents that provide the necessary atoms for the pyrimidine (B1678525) ring. For instance, treatment of a 2-amino-3-cyanopyridine (B104079) derivative with urea (B33335) or thiourea (B124793) can lead to the formation of a fused pyrimidinone or pyrimidinethione ring, respectively. mdpi.com The versatility of the 3-bromo-pyridinone core allows for its conversion into precursors like 3-amino or 3-cyano derivatives, which can then undergo cyclization reactions to form these fused systems.

[3+2] annulation reactions represent another synthetic route. These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring. Pyridinium (B92312) ylides, for example, can act as 1,3-dipoles and react with various dipolarophiles in [3+2] cycloaddition reactions to form indolizine-type structures. rsc.orgnih.gov By functionalizing the 3-position of the pyridinone, it can be incorporated into annulation schemes to generate complex, fused heterocyclic architectures.

| Fused System | General Strategy | Key Precursor | Reference |

|---|---|---|---|

| Pyrido[2,3-b]indole (α-Carboline) | Tandem Intermolecular/Intramolecular C-N Coupling | 3-Bromo-2-aminopyridine | nih.gov |

| Pyrido[2,3-d]pyrimidine | Cyclocondensation | 2-Amino-3-cyanopyridine | nih.govmdpi.com |

| Indolizine Derivatives | [3+2] Cycloaddition | Pyridinium Ylide | rsc.orgnih.gov |

Design and Synthesis of Matched Molecular Series (MMS)

In medicinal chemistry, the optimization of a lead compound's properties, such as potency, selectivity, and pharmacokinetic profile, is often guided by the systematic synthesis and analysis of closely related analogues. Matched Molecular Pair Analysis (MMPA) is a powerful tool in this process. It involves comparing two molecules—a matched molecular pair (MMP)—that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a chlorine atom. wikipedia.orgdepth-first.com This allows for the effect of that specific structural change on a particular property to be more easily interpreted. wikipedia.org

A Matched Molecular Series (MMS) extends this concept from a pair to a larger set of compounds where a common core is maintained, but a single substituent is systematically varied. nih.gov The design and synthesis of an MMS based on the this compound scaffold is a logical strategy for drug discovery programs.

The core scaffold, 1-(difluoromethyl)pyridin-2(1H)-one, can be systematically modified at the C3 position using the cross-coupling reactions described in section 6.3.1. By replacing the bromine atom with a carefully selected series of functional groups, chemists can generate an MMS to probe the SAR. For example, a series could be designed to explore the effects of:

Size and Steric Bulk: Replacing bromine with hydrogen, methyl, ethyl, and tert-butyl groups.

Electronic Properties: Introducing electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., cyano, trifluoromethyl).

Hydrogen Bonding Capacity: Adding groups that can act as hydrogen bond donors (e.g., -OH, -NH₂) or acceptors (e.g., esters, amides).

By synthesizing such a series and evaluating the biological activity and physicochemical properties of each compound, researchers can build a quantitative understanding of the SAR. This data-driven approach helps to identify key interactions between the molecule and its biological target and guides the design of next-generation compounds with improved properties. nih.govacs.org The pyridinone scaffold is well-suited for this approach, as its derivatives have shown a wide range of biological activities, and their properties can be finely tuned through substitution. frontiersin.org

Advanced Research Directions and Broader Implications in Organic Chemistry

Role as a Key Intermediate in Advanced Organic Synthesis

As a synthetic intermediate, 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is particularly valuable due to the orthogonal reactivity of its functional groups. The bromine atom at the C3 position is a classical handle for transition-metal-catalyzed cross-coupling reactions, while the difluoromethyl group at the nitrogen atom imparts unique electronic and steric properties. This allows chemists to selectively build molecular complexity, making it a cornerstone for combinatorial chemistry and targeted synthesis campaigns.

The C-Br bond is readily functionalized, serving as an anchor point for introducing new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a precursor to highly substituted pyridinone derivatives.

Table 1: Representative Cross-Coupling Reactions Utilizing Aryl Bromides

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Organoboron Reagent | C-C |

| Stille Coupling | Pd(PPh₃)₄ | Organotin Reagent | C-C |

| Heck Coupling | Pd(OAc)₂ | Alkene | C-C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Amine | C-N |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C |

The pyridinone moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. rti.org this compound serves as an excellent starting point for constructing novel and more complex heterocyclic systems. Through intramolecular or intermolecular reactions, primarily leveraging the C3-bromo position, chemists can assemble fused-ring systems or linked bi-heterocyclic structures. mdpi.com

For instance, palladium-catalyzed reactions can be employed to append other heterocyclic rings, leading to polyheterocyclic frameworks with potential applications in drug discovery and materials science. mdpi.com The ability to use this compound to systematically generate libraries of diverse heterocyclic scaffolds is crucial for exploring new chemical space in the search for novel therapeutic agents.

The incorporation of fluorine into organic molecules is a well-established strategy for fine-tuning their physicochemical and biological properties. nih.gov The N-difluoromethyl (N-CF₂H) group in this compound is a key modulator of its molecular characteristics. The CF₂H group is of particular interest because it can serve as a lipophilic bioisostere of hydroxyl (OH), thiol (SH), or amine (NH₂) groups, as it is capable of acting as a hydrogen bond donor. nih.govrsc.org

This substitution can lead to significant improvements in critical drug-like properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, which can enhance a drug's half-life. tandfonline.com

Lipophilicity: The CF₂H group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability. nih.gov

Binding Affinity: The ability to form hydrogen bonds allows molecules containing the CF₂H group to establish additional interactions with biological targets like enzymes, potentially increasing potency and selectivity. nih.gov

Table 2: Comparison of Bioisosteric Groups

| Functional Group | Hydrogen Bond Capability | Lipophilicity (logP contribution) | Typical Metabolic Fate |

|---|---|---|---|

| -OH (Hydroxyl) | Donor & Acceptor | Low | Oxidation, Glucuronidation |

| -SH (Thiol) | Weak Donor | Moderate | Oxidation, S-methylation |

| -CF₂H (Difluoromethyl) | Donor | High | Generally stable |

Advancements in Sustainable Synthesis of Fluorinated Heterocycles

The growing emphasis on green chemistry has spurred the development of more sustainable methods for synthesizing organofluorine compounds. mdpi.com Traditional fluorination methods often rely on harsh reagents and conditions. Modern research focuses on transition-metal-free approaches, the use of safer fluorinating agents, and processes that minimize waste. rsc.org

Recent advancements applicable to the synthesis of N-difluoromethylated pyridinones include:

Use of Ethyl Bromodifluoroacetate (BrCF₂COOEt): This inexpensive and commercially available reagent can be used for the N-difluoromethylation of pyridines and related heterocycles in a transition-metal-free process. rsc.org

Mechanochemistry: Solventless, mechanochemical methods, such as ball milling, represent a sustainable alternative to traditional solvent-based synthesis, reducing waste and often reaction times. nih.gov

Flow Chemistry: Continuous flow processes offer improved safety and scalability, particularly for reactions involving hazardous reagents or gaseous starting materials, which are common in organofluorine chemistry. rsc.org

These sustainable methodologies are critical for the environmentally responsible production of key intermediates like this compound on an industrial scale.

Innovations in Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthesis. acs.org This approach allows for the rapid generation of analogues of a lead compound without resorting to a complete de novo synthesis. The bromine atom in this compound makes it an ideal substrate for LSF. researchgate.net

A complex molecule containing the 3-bromo-1-(difluoromethyl)pyridin-2-one core can be readily diversified. The C-Br bond provides a reliable site for introducing a wide range of chemical groups via established cross-coupling chemistry. nih.gov This enables medicinal chemists to efficiently explore structure-activity relationships (SAR) and optimize the properties of a drug candidate. For instance, electrochemical methods have been developed for the late-stage bromination of drug molecules, creating handles for further modification. rti.org While the title compound is already brominated, this highlights the importance of the C-Br bond as a key tool for LSF. Furthermore, C-H functionalization techniques are emerging that allow for the direct modification of the pyridine (B92270) ring, offering complementary strategies for diversification. nih.govacs.org

Future Research Avenues in Organofluorine and Pyridinone Chemistry

The fields of organofluorine and pyridinone chemistry continue to evolve rapidly, and intermediates like this compound will play a central role in future innovations. wikipedia.orgwiley.com

Key areas for future research include:

Novel Difluoromethylation Reagents and Methods: The development of even more efficient, selective, and safer reagents for introducing the CF₂H group remains a high priority. rsc.orgresearchgate.net This includes radical-based processes and photoredox catalysis for C-H difluoromethylation. nih.gov

Exploration of New Biological Targets: As synthetic methods become more powerful, libraries of novel pyridinone derivatives can be created and screened against a wider range of biological targets, potentially leading to first-in-class medicines.

Development of Functional Materials: The unique electronic properties conferred by fluorine mean that pyridinone-based organofluorine compounds may find applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as components of advanced polymers.

Computational and AI-Driven Discovery: Integrating computational chemistry and machine learning with synthetic programs will accelerate the design and discovery of new molecules with desired properties, using building blocks like this compound as starting points for virtual screening and synthesis planning.

Q & A

Q. What are the common synthetic routes for 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves bromination of pyridin-2(1H)-one precursors using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions. Key steps include:

- Starting from pyridine derivatives, such as 1-(difluoromethyl)pyridin-2(1H)-one, followed by regioselective bromination at the 3-position.

- Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or DCM) to minimize side reactions like over-bromination .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Q. What spectroscopic and analytical techniques are employed to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm the positions of bromine and difluoromethyl groups, with characteristic shifts (e.g., H NMR: δ 6.8–7.5 ppm for pyridinone protons; F NMR: δ -110 to -120 ppm for CF) .

- Mass Spectrometry (HRMS) : Validates molecular weight (CHBrFNO, MW 224.0) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Q. How does the difluoromethyl group influence the compound's chemical reactivity and biological interactions?

The difluoromethyl group enhances:

- Lipophilicity : Increases membrane permeability, measured via logP (~1.5).

- Metabolic Stability : Resistance to oxidative degradation compared to non-fluorinated analogs.

- Electrophilicity : Facilitates nucleophilic aromatic substitution at the 3-bromo position, useful in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., FGFR inhibition vs. off-target effects) be resolved?

- Target Validation : Use isoform-specific FGFR kinase assays (e.g., FGFR1-4) to identify selectivity profiles.

- Off-Target Screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding.

- Structural Analysis : Co-crystallization with FGFR1 to map binding interactions and guide structure-activity relationship (SAR) studies .

Q. What strategies mitigate poor pharmacokinetic (PK) properties, such as P-glycoprotein (P-gp) efflux?

- Polar Surface Area Reduction : Replace polar substituents (e.g., cyanophenyl) with trifluoromethyl groups to lower tPSA from 99.3 Ų to 75.5 Ų, reducing P-gp recognition .

- Prodrug Approaches : Introduce ester or amide prodrugs to enhance solubility and bypass efflux mechanisms.

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict ADME properties and prioritize analogs .

Q. How can computational methods predict binding modes with targets like survivin?

- Molecular Dynamics (MD) Simulations : Simulate survivin dimerization interfaces to identify hotspots for pyridin-2(1H)-one interaction.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., cyclopropyl vs. methyl groups).

- Docking Studies (AutoDock Vina) : Screen compound libraries to prioritize derivatives with optimal steric and electronic complementarity .